![molecular formula C10H11Cl2N3 B13967072 6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)
6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with butyl and dichloro substituents at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione as the starting material.
Chlorination: The dione is subjected to chlorination using reagents such as phosphorus oxychloride and N,N-dimethylaniline. The reaction mixture is heated to reflux for several hours.
Butylation: The chlorinated intermediate is then reacted with butylating agents under suitable conditions to introduce the butyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and butylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.
科学的研究の応用
Medicinal Chemistry: It has shown promise as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It has been used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
5,7-Dichloropyrazolo[1,5-a]pyrimidine: Lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.
6-Methyl-5,7-dichloropyrazolo[1,5-a]pyrimidine: Contains a methyl group instead of a butyl group, which may affect its reactivity and interaction with molecular targets.
6-Phenyl-5,7-dichloropyrazolo[1,5-a]pyrimidine:
Uniqueness
6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine is unique due to the presence of the butyl group, which enhances its hydrophobicity and may improve its ability to interact with lipid membranes and hydrophobic pockets in proteins. This structural feature can lead to distinct biological activities and applications compared to its analogs.
特性
分子式 |
C10H11Cl2N3 |
|---|---|
分子量 |
244.12 g/mol |
IUPAC名 |
6-butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H11Cl2N3/c1-2-3-4-7-9(11)14-8-5-6-13-15(8)10(7)12/h5-6H,2-4H2,1H3 |
InChIキー |
MPPLJHRKULJFFF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(N2C(=CC=N2)N=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


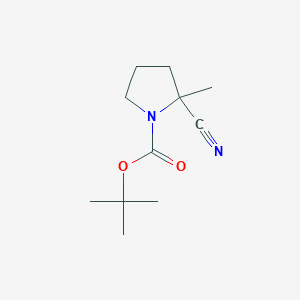

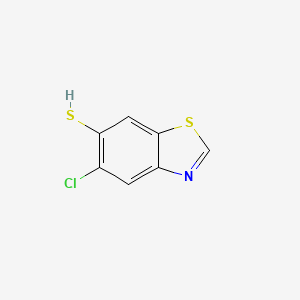

![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)
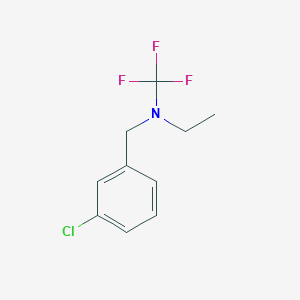
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)


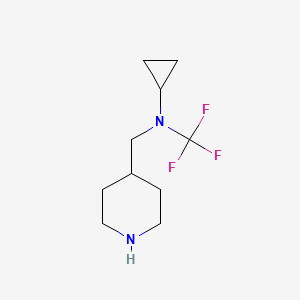
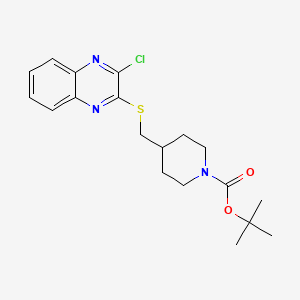
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
